molecular formula C17H22N2O2 B7474787 1-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-2-(2-methylphenyl)ethanone

1-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-2-(2-methylphenyl)ethanone

Cat. No. B7474787
M. Wt: 286.37 g/mol
InChI Key: IMMRDNCLOOAOPP-UHFFFAOYSA-N
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Description

1-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-2-(2-methylphenyl)ethanone, commonly known as CPP, is a chemical compound that has gained significant attention in the field of scientific research due to its numerous potential applications. CPP is a synthetic compound that belongs to the class of piperazine derivatives and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Mechanism of Action

CPP acts as a partial agonist at the 5-HT1A receptor, which means that it activates the receptor but to a lesser extent than a full agonist. This results in a decrease in the firing rate of serotonergic neurons, leading to a decrease in the release of serotonin. This mechanism is thought to underlie the anxiolytic and antidepressant effects of CPP.
Biochemical and Physiological Effects
In addition to its effects on the 5-HT1A receptor, CPP has been shown to modulate other neurotransmitter systems, including the dopamine and norepinephrine systems. It has also been found to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. These effects suggest that CPP may have potential applications in the treatment of other neuropsychiatric disorders, such as schizophrenia and bipolar disorder.

Advantages and Limitations for Lab Experiments

One of the main advantages of CPP in lab experiments is its high affinity and selectivity for the 5-HT1A receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological conditions. However, its limited solubility in water and its potential toxicity at high doses are some of the limitations that need to be taken into consideration when using CPP in experiments.

Future Directions

CPP has shown promising results in preclinical studies, and further research is needed to determine its potential therapeutic applications in humans. Some of the future directions for research include:
1. Investigating the effects of CPP on other neurotransmitter systems and their potential therapeutic applications.
2. Studying the long-term effects of CPP on brain function and behavior.
3. Developing new analogs of CPP with improved solubility and selectivity for the 5-HT1A receptor.
4. Conducting clinical trials to determine the safety and efficacy of CPP in the treatment of neuropsychiatric disorders.
Conclusion
CPP is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. Its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments have been extensively studied. Further research is needed to determine its potential therapeutic applications in humans and to develop new analogs with improved properties.

Synthesis Methods

The synthesis of CPP involves the reaction of 1-(2-methylphenyl) piperazine with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure CPP. Other methods of synthesis have also been reported, including the use of different reagents and solvents.

Scientific Research Applications

CPP has been studied extensively for its potential therapeutic applications, particularly in the field of neuroscience. It has been shown to have a high affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. CPP has also been found to have anxiolytic and antidepressant effects in animal models, which has led to its investigation as a potential treatment for anxiety and depression.

properties

IUPAC Name

1-[4-(cyclopropanecarbonyl)piperazin-1-yl]-2-(2-methylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-13-4-2-3-5-15(13)12-16(20)18-8-10-19(11-9-18)17(21)14-6-7-14/h2-5,14H,6-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMMRDNCLOOAOPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(=O)N2CCN(CC2)C(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-2-(2-methylphenyl)ethanone

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